1,2-Dioctanoyl-sn-glycerol

Catalog No.
S589395
CAS No.
60514-48-9
M.F
C19H36O5
M. Wt
344.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dioctanoyl-sn-glycerol

CAS Number

60514-48-9

Product Name

1,2-Dioctanoyl-sn-glycerol

IUPAC Name

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1

InChI Key

ZQBULZYTDGUSSK-KRWDZBQOSA-N

SMILES

Array

Synonyms

1,2-dicapryloylglycerol, 1,2-dioctanoyl-rac-glycerol, 1,2-dioctanoyl-sn-glycerol, 1,2-dioctanoylglycerol, 1,2-dioctanoylglycerol, (S)-isomer, diC8, dicaprylglyceride, sn-1,2-dioctanoylglycerol

Canonical SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC

The exact mass of the compound 1,2-Dioctanoyl-sn-glycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. It belongs to the ontological category of dioctanoylglycerol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dioctanoyl-sn-glycerol (CAS: 60514-48-9), commonly referred to as DiC8, is a synthetic, symmetric short-chain diacylglycerol (DAG) widely procured as a cell-permeable activator of Protein Kinase C (PKC). Unlike endogenous long-chain DAGs, DiC8 features two eight-carbon acyl chains that significantly reduce its lipophilicity, enabling direct dissolution in aqueous experimental media without the need for complex liposomal carrier systems [1]. As a physiological DAG mimic, it binds to the C1 domain of conventional and novel PKC isoforms, making it a foundational positive control and signaling probe in molecular biology, electrophysiology, and pharmacology workflows [2].

Substituting DiC8 with other common PKC activators introduces severe experimental artifacts and workflow bottlenecks. Phorbol esters like PMA (Phorbol 12-myristate 13-acetate) are frequently used as generic substitutes; however, PMA induces irreversible PKC hyperactivation followed by artifactual receptor downregulation and degradation, failing to replicate the sustained, non-degradative signaling of DiC8 [1]. Conversely, substituting DiC8 with natural long-chain DAGs (e.g., 1,2-dioleoyl-sn-glycerol) drastically reduces aqueous bioavailability, necessitating labor-intensive liposome formulations [2]. Furthermore, while 1-oleoyl-2-acetyl-sn-glycerol (OAG) is another cell-permeable analog, it lacks DiC8's specific, PKC-independent inhibitory effects on L-type calcium and voltage-gated potassium channels, meaning the two are not interchangeable in electrophysiological or smooth muscle assays [3].

Aqueous Handling and Membrane Permeability (DiC8 vs. Diolein)

Natural long-chain DAGs like 1,2-dioleoyl-sn-glycerol (diolein) are highly lipophilic (logP > 10), making them exceptionally difficult to deliver to cultured cells without specialized lipid encapsulation or organic solvents. DiC8 overcomes this through its symmetric eight-carbon acyl chains, yielding an estimated logP of 5.17 [1]. This ~10^5 reduction in lipophilicity allows DiC8 to partition efficiently into the plasma membrane directly from aqueous solutions, achieving saturating bilayer concentrations without the need for liposomes [1].

Evidence DimensionEstimated logP (Lipophilicity)
Target Compound Data~5.17 (DiC8)
Comparator Or Baseline>10 (Diolein / DiC18:1)
Quantified DifferenceDiC8 is ~10^5 times more soluble in aqueous media.
ConditionsComputational and empirical solubility profiling.

Procuring DiC8 eliminates the need for secondary liposome formulation reagents, streamlining high-throughput cell culture assays.

PKC-Independent Ion Channel Modulation (DiC8 vs. OAG)

While both DiC8 and OAG are utilized as cell-permeable PKC activators, their off-target electrophysiological profiles are strictly non-interchangeable. In whole-cell voltage-clamp studies, DiC8 directly blocked L-type Ca2+ currents (ICa,L) in a dose-dependent, PKC-independent manner with an IC50 of 15.3 µM, reducing the current by over 50% at 25 µM [1]. In stark contrast, 100 µM of OAG produced no inhibitory effect and actually slightly stimulated the current [1].

Evidence DimensionPKC-independent inhibition of L-type Ca2+ current (ICa,L)
Target Compound Data50.7% ± 2.4% reduction at 25 µM (IC50 = 15.3 µM)
Comparator Or BaselineNo inhibition (10.6% ± 5.1% stimulation) at 100 µM OAG
Quantified DifferenceComplete divergence in PKC-independent channel blockade.
ConditionsWhole-cell voltage clamp of freshly isolated rat myometrial cells.

Buyers conducting patch-clamp or smooth muscle contractility studies must select OAG to isolate PKC pathways, or specifically procure DiC8 to exploit its unique channel-blocking properties.

Enzyme Stability and Resistance to Downregulation (DiC8 vs. PMA)

Phorbol esters like PMA are standard PKC activators, but their irreversible binding triggers rapid ubiquitination and proteasomal degradation (downregulation) of PKC isoforms, confounding long-term signaling assays. In contrast, DiC8 provides robust PKC activation without engaging these desensitization mechanisms. Studies demonstrate that while PMA potently downregulates PKCα, prolonged activation by DiC8 maintains the enzyme in a membrane-associated, active state without inducing dephosphorylation or degradation [1].

Evidence DimensionPKCα Downregulation / Degradation
Target Compound DataNo degradation; supports sustained downstream signaling
Comparator Or BaselinePotent downregulation and enzyme depletion (PMA)
Quantified DifferenceDiC8 decouples PKC activation from artifactual enzyme destruction.
ConditionsProlonged agonist stimulation in intestinal epithelial cells.

Researchers requiring extended observation of PKC-mediated signaling must procure DiC8 to avoid the artifactual enzyme depletion inherently caused by PMA.

Sustained PKC Signaling and Translocation Assays

Because DiC8 avoids the irreversible downregulation and degradation of PKCα caused by PMA, it is the preferred positive control for live-cell imaging and long-term kinetic studies of PKC membrane translocation and sustained downstream signaling [1].

Electrophysiological Profiling of Ion Channels

Due to its specific, PKC-independent blockade of L-type Ca2+ and Kv channels, DiC8 is selectively procured over OAG when researchers need to investigate DAG-mediated direct channel modulation in smooth muscle or cardiac myocytes [2].

High-Throughput Cell Signaling Screens

The reduced lipophilicity (logP ~5.17) of DiC8 compared to natural long-chain DAGs allows it to be directly dissolved in aqueous media, making it ideal for high-throughput microplate assays where liposomal formulation is impractical or introduces unacceptable variance [3].

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

344.25627424 Da

Monoisotopic Mass

344.25627424 Da

Heavy Atom Count

24

Appearance

Assay:≥95%A solution in acetonitrile

Dates

Last modified: 08-15-2023

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